Oxybutynin Oxybutynin Oxybutynin is a racemate comprising equimolar amounts of (R)-oxybutynin and esoxybutynin. An antispasmodic used for the treatment of overactive bladder. It has a role as a muscarinic antagonist, a muscle relaxant, an antispasmodic drug, a parasympatholytic, a calcium channel blocker and a local anaesthetic. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a (R)-oxybutynin.
Overactive bladder (OAB) is a common condition negatively impacting the lives of millions of patients worldwide. Due to its urinary symptoms that include nocturia, urgency, and frequency, this condition causes social embarrassment and a poor quality of life. Oxybutynin, also marketed as Ditropan XL, is an anticholinergic medication used for the relief of overactive bladder symptoms that has been optimized for high levels of safety and efficacy since initial FDA approval in 1975. This drug relieves undesirable urinary symptoms, increasing the quality of life for patients affected by OAB. It is often used as first-line therapy for OAB.
Oxybutynin is a Cholinergic Muscarinic Antagonist. The mechanism of action of oxybutynin is as a Cholinergic Muscarinic Antagonist.
Oxybutynin is a synthetic anticholinergic agent that is used for treatment of urinary incontinence and overactive bladder syndrome. Oxybutynin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Oxybutynin is a tertiary amine possessing antimuscarinic and antispasmodic properties. Oxybutynin blocks muscarinic receptors in smooth muscle, hence inhibiting acetylcholine binding and subsequent reduction of involuntary muscle contractions. Oxybutynin is used to reduce bladder contractions by relaxing bladder smooth muscle.
See also: Oxybutynin Chloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 5633-20-5
VCID: VC20743408
InChI: InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol

Oxybutynin

CAS No.: 5633-20-5

Cat. No.: VC20743408

Molecular Formula: C22H31NO3

Molecular Weight: 357.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Oxybutynin - 5633-20-5

CAS No. 5633-20-5
Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3
Standard InChI Key XIQVNETUBQGFHX-UHFFFAOYSA-N
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Canonical SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Appearance Solid powder
Melting Point 122-124
CRYSTALS; MP: 129-130 °C /CHLORIDE/
129 - 130 °C

Chemical Properties and Structure

Oxybutynin chloride is a white crystalline solid with limited water solubility. Physically, it has a molecular weight of 394.0 and a melting range of 264.2-266°F . The compound contains one stereocenter, and commercial formulations are typically sold as a racemate (mixture of stereoisomers). Interestingly, the (R)-enantiomer demonstrates significantly more potent anticholinergic activity than either the racemate or the (S)-enantiomer, which shows essentially no anticholinergic activity at doses used in clinical practice .

Pharmacology and Mechanism of Action

Oxybutynin exerts its therapeutic effects primarily through the inhibition of muscarinic receptors . This antimuscarinic action produces antispasmodic effects on the bladder smooth muscle, alleviating the uncomfortable symptoms associated with overactive bladder. The compound has both a direct antispasmodic effect on smooth muscle and inhibitory effects on muscarinic receptors in the detrusor muscle.

When oxybutynin is administered orally, it undergoes extensive first-pass metabolism in the liver, producing the metabolite N-desethyloxybutynin (DEO), which contributes to both the therapeutic and adverse effects of the drug . The relationship between oxybutynin and DEO concentrations is particularly relevant when considering the tolerability profile of different formulations.

Therapeutic Uses and Indications

Primary Indications

Oxybutynin is primarily indicated for the symptomatic treatment of overactive bladder, which manifests as urge urinary incontinence, urinary frequency, and urgency . These symptoms significantly impact patients' quality of life, often limiting social activities and causing psychological distress.

Pediatric Applications

For children aged 6 years and above, oxybutynin is indicated for the symptomatic management of detrusor muscle overactivity associated with neurological conditions, such as spina bifida . The drug helps control urinary symptoms and improve continence in this population.

Off-Label Uses

Outside its approved indications, oxybutynin is occasionally used off-label to relieve bladder spasms associated with ureteral stents or urinary catheters . This application leverages the antispasmodic properties of the drug to reduce discomfort in these clinical scenarios.

Formulations and Drug Delivery Systems

Over the years, oxybutynin has evolved into several formulations to address tolerability concerns and improve patient compliance. The FDA-approved formulations include:

Oral Immediate-Release (OXY-IR)

The original formulation of oxybutynin, typically administered multiple times daily. This formulation is associated with higher rates of anticholinergic side effects due to the significant first-pass metabolism and resulting high DEO concentrations .

Oral Extended-Release (OXY-ER)

A once-daily oral preparation designed to provide steady-state drug levels throughout the day. This formulation reduces peak-trough fluctuations and improves tolerability compared to immediate-release formulations .

Transdermal Patch (OXY-TDS)

A delivery system that applies oxybutynin through the skin, bypassing first-pass metabolism in the liver. This route significantly reduces DEO concentrations, potentially improving the side effect profile .

Topical Gel (OXY-OTG)

The most recent addition to oxybutynin formulations, also applying the drug transdermally. Like the patch, it avoids first-pass metabolism but with fewer skin reactions compared to the transdermal patch .

Efficacy Profile

Comparative Efficacy Among Oxybutynin Formulations

Multiple studies have demonstrated that the various formulations of oxybutynin have similar efficacy at equivalent doses. Head-to-head trials comparing OXY-IR and OXY-ER have shown comparable continence rates and reductions in urge incontinence and micturition frequency . Similarly, OXY-TDS has demonstrated efficacy comparable to OXY-IR in reducing daily incontinent episodes (66% decrease with OXY-TDS versus 72% with OXY-IR) .

While direct head-to-head comparisons between OXY-ER, OXY-TDS, and OXY-OTG are lacking, the available clinical data suggest similar efficacy across these formulations .

The OBJECT Study

The Overactive Bladder: Judging Effective Control and Treatment (OBJECT) Study compared fixed-dose oxybutynin ER (10 mg daily) with tolterodine tartrate (2 mg twice daily) over 12 weeks . This multicenter, prospective, randomized trial enrolled 315 women and 63 men with OAB .

Results from the OBJECT Study demonstrated that oxybutynin ER was significantly more effective than tolterodine in reducing:

  • Mean number of weekly urge incontinence episodes (from 25.6 ± 14.7 to 6.1 ± 9.7 for oxybutynin ER; from 24.1 ± 14.5 to 7.8 ± 11.1 for tolterodine)

  • Total incontinence episodes per week (from 28.6 ± 17.9 to 7.1 ± 12 for oxybutynin ER; from 27 ± 17 to 9.3 ± 13.4 for tolterodine)

  • Total micturitions per week (from 91.8 ± 22.6 to 67.1 ± 22.1 for oxybutynin ER; from 91.6 ± 20.2 to 71.5 ± 20.5 for tolterodine)

The OPERA Trial

The Overactive Bladder: Performance of Extended Release Agents (OPERA) trial compared extended-release formulations of both oxybutynin (10 mg daily) and tolterodine (4 mg daily) in women with OAB . This prospective, randomized, double-blind study conducted at 71 US centers enrolled 790 women with documented urge incontinence episodes and frequent voiding .

The OPERA trial demonstrated that oxybutynin ER had modestly greater efficacy than tolterodine ER at its most commonly prescribed dose . A notable advantage of oxybutynin ER identified in this study was the flexibility in dosing, which allows individualization of therapy to balance efficacy and tolerability .

Tolerability and Side Effects

Comparative Tolerability Among Formulations

The side effect profiles vary considerably among oxybutynin formulations, primarily due to differences in metabolism and resulting plasma concentrations of both oxybutynin and its metabolite DEO.

A pooled analysis of adverse events from phase III clinical trials revealed progressively lower frequencies of common anticholinergic side effects across the different formulations:

Adverse EventOXY-TDS/OTG (%)OXY-ER 10 mg (%)OXY-IR (%)
Dry Mouth6.92971.4
Constipation1.3713
Somnolence0.3214

Central Nervous System Effects

Cognitive effects are particularly concerning with anticholinergic medications, especially in elderly patients. In comparative studies, OXY-IR demonstrated evidence of impairment on specific measures of recent memory compared to placebo, whereas OXY-OTG showed cognitive effects similar to placebo . This finding suggests that the CNS effects of oxybutynin may be related to the serum concentration of oxybutynin and/or its metabolite DEO .

Dermatological Reactions

Transdermal formulations (OXY-TDS and OXY-OTG) are associated with local skin reactions at the application site. Of the two transdermal preparations, OXY-OTG has demonstrated fewer dermatitis reactions, potentially making it the optimal route of administration for suitable patients .

Special Populations

Pediatric Use

Both OXY-IR and OXY-ER have received FDA approval for use in the pediatric population, specifically for children aged 6 years and above with detrusor overactivity associated with neurological conditions . This approval provides important treatment options for managing urinary symptoms in children with conditions such as spina bifida.

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